2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-
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Overview
Description
2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo- is a chemical compound belonging to the benzopyran family Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo- typically involves the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization and subsequent acetylation. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo- involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Coumarin: Another benzopyran derivative known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that is structurally related to coumarin.
Dicoumarol: A naturally occurring anticoagulant that also belongs to the benzopyran family
Uniqueness
2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and oxo groups make it a versatile intermediate for various synthetic applications, and its potential biological activities make it a compound of interest for medicinal research .
Properties
CAS No. |
6468-73-1 |
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Molecular Formula |
C12H8O5 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
3-acetyl-2-oxochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H8O5/c1-6(13)9-5-8-4-7(11(14)15)2-3-10(8)17-12(9)16/h2-5H,1H3,(H,14,15) |
InChI Key |
YZYOZBNENKHAAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2)C(=O)O)OC1=O |
Origin of Product |
United States |
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